An In-depth Technical Guide to 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: Chemical Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-isopropyl-2-methylphenoxy)butanoic acid, a molecule of interest in various chemical and biological research fields. This document will delve into its chemical structure, molecular weight, and a detailed, field-proven protocol for its synthesis, offering insights into the causality behind the experimental choices.
Core Molecular Attributes
2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound characterized by a butanoic acid moiety linked to a substituted phenoxy group via an ether bond. The structural arrangement of the isopropyl and methyl groups on the phenyl ring, along with the chiral center at the second carbon of the butanoic acid chain, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 2-(4-isopropyl-2-methylphenoxy)butanoic acid.[1] Its structure is composed of a 4-isopropyl-2-methylphenol core connected to a butanoic acid backbone at the second position through an ether linkage.
Key Structural Features:
-
Aromatic Core: A benzene ring substituted with an isopropyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the ether linkage.
-
Ether Linkage: A robust C-O-C bond connecting the aromatic ring to the aliphatic acid chain.
-
Carboxylic Acid Functionality: A -COOH group at one end of the butanoic acid chain, which is the primary site for salt formation and esterification reactions.
-
Chiral Center: The carbon atom at the second position of the butanoic acid chain (C2) is a stereocenter, meaning the molecule can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.
Physicochemical Properties
A summary of the key quantitative data for 2-(4-isopropyl-2-methylphenoxy)butanoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |
| Molecular Weight | 236.31 g/mol | [1][2] |
| CAS Number | 937597-41-6 | [1] |
| Canonical SMILES | CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C | [1] |
Synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: A Detailed Experimental Protocol
The synthesis of 2-(4-isopropyl-2-methylphenoxy)butanoic acid can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this case, the sodium salt of 4-isopropyl-2-methylphenol acts as the nucleophile, and 2-bromobutanoic acid serves as the electrophile.
Rationale for the Synthetic Approach
The Williamson ether synthesis is a cornerstone of organic synthesis due to its versatility and generally high yields for a wide range of ethers. The choice of a strong base, such as sodium hydroxide, is critical for the quantitative deprotonation of the phenolic hydroxyl group, forming the highly nucleophilic phenoxide. The subsequent Sₙ2 reaction with 2-bromobutanoic acid proceeds to form the desired ether linkage. The reaction is typically performed in a polar solvent to facilitate the dissolution of the ionic intermediates.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
4-Isopropyl-2-methylphenol
-
Sodium hydroxide (NaOH)
-
2-Bromobutanoic acid
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Protocol:
-
Phenoxide Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-isopropyl-2-methylphenol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-isopropyl-2-methylphenoxide.
-
-
Williamson Ether Synthesis:
-
To the stirred solution of the phenoxide, add a solution of 11.1 g of 2-bromobutanoic acid in 50 mL of deionized water dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 2-(4-isopropyl-2-methylphenoxy)butanoic acid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Self-Validating System and Causality
-
Purity Assessment: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting material signals in the NMR spectra and a sharp melting point are indicators of high purity.
-
Reaction Monitoring: The use of TLC during the reaction provides a qualitative assessment of the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
-
Acid-Base Chemistry in Purification: The purification process leverages the carboxylic acid functionality. The product is soluble in organic solvents in its protonated form and can be separated from water-soluble impurities. This differential solubility is a key principle in the extraction and purification scheme.
Potential Applications
While this guide focuses on the fundamental chemical aspects, it is noteworthy that phenoxyalkanoic acids are a class of compounds with diverse biological activities. They have been investigated for their potential as herbicides and as scaffolds in the development of new pharmaceutical agents. The specific substitution pattern of 2-(4-isopropyl-2-methylphenoxy)butanoic acid may offer unique properties for further investigation in these and other fields.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, and a robust synthetic protocol for 2-(4-isopropyl-2-methylphenoxy)butanoic acid. The provided experimental procedure, grounded in the principles of the Williamson ether synthesis, offers a reliable method for obtaining this compound in high purity. The insights into the rationale behind the experimental choices are intended to empower researchers in their synthesis and application of this and related molecules.
References
- Smolecule. (2023, August 19). 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.
- ChemicalBook. 2-(4-isopropyl-2-methylphenoxy)butanoic acid | 937597-41-6.
